molecular formula C₁₅H₁₂Cl₂N₂O₂ B1145352 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide CAS No. 17977-76-3

2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide

Cat. No. B1145352
CAS RN: 17977-76-3
M. Wt: 323.17
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a somewhat similar structure, was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through these steps, achieving high yields and purity as evidenced by IR and MS spectroscopy as well as elemental analysis (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide often features non-planar discrete molecules, with significant torsion angles indicating a twisted conformation around the central acetamide group. This was observed in the synthesis and analysis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, suggesting a complex molecular geometry that may influence the compound's chemical behavior (Davis & Healy, 2010).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds, such as the synthesis of antioxidant 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, involve condensation reactions between various aldehydes and chloroacetamide derivatives. These reactions have been shown to yield compounds with significant antioxidant activity, highlighting the chemical reactivity and potential utility of these substances (Gopi & Dhanaraju, 2020).

Physical Properties Analysis

The physical properties of compounds similar to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide can be elucidated through crystallography and spectroscopy. For instance, the crystal structure analysis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide revealed discrete molecules linked by intermolecular hydrogen bonds, providing insight into the solid-state properties and potential intermolecular interactions of these compounds (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, can be inferred from their synthesis and structural analysis. For example, the successful synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through specific reactions indicates a level of stability and reactivity under controlled conditions, which is crucial for understanding the chemical behavior of 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide and related compounds (Zhong-cheng & Wan-yin, 2002).

Scientific Research Applications

  • Antioxidant Properties: A study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, including compounds with structures similar to the one . These compounds showed significant antioxidant activity, suggesting potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

  • Synthesis and Characterization: Research on the synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provides insights into the chemical processes and properties that might be relevant for 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide (Zhong-cheng & Wan-yin, 2002).

  • Comparative Metabolism in Herbicides: A study examined the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Understanding the metabolic pathways and toxicological profiles of similar chloroacetamide compounds can inform the safety and application of 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide (Coleman et al., 2000).

  • Polarity and Structure Analysis: Research has been conducted on the polarity and structure of similar acetamides, which is crucial for understanding their chemical behavior and potential applications in various fields (Ishmaeva et al., 2015).

  • Antimalarial Activity: The synthesis and study of compounds structurally related to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide have shown potential in antimalarial applications. This indicates possible research directions for the compound (Werbel et al., 1986).

  • Molecular and Crystal Structures: Detailed studies on the molecular and crystal structures of similar compounds can provide insights into the physical and chemical properties of 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide, which are important for its potential applications (Chi et al., 2018).

properties

IUPAC Name

2-chloro-N-[4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-9-14(20)18-13-7-6-11(17)8-12(13)15(19-21)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXVLJITZQQDW-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide

CAS RN

2888-63-3
Record name 2-Chloro-N-[4-chloro-2-[(E)-(hydroxyimino)phenylmethyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2888-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Benzoyl-2,4′-dichloroacetanilide oxime, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCB5QG66UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
M Offel, P Lattmann, H Singh… - … der Pharmazie: An …, 2006 - Wiley Online Library
3‐Amino‐1,4‐benzodiazepines as well as chemically related diverse amines were prepared from oxazepam and subsequently screened on the cholecystokinin receptor in a radiolabel …
Number of citations: 41 onlinelibrary.wiley.com
H Singh, J Sattayasai, P Lattmann, Y Boonprakob… - Scientia …, 2010 - mdpi.com
Oxazepam (4a) has been used as overall starting material in the synthesis of novel 2-substituted 1, 4-benzodiazepines. By reacting Oxazepam 4a with commercially available …
Number of citations: 7 www.mdpi.com

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